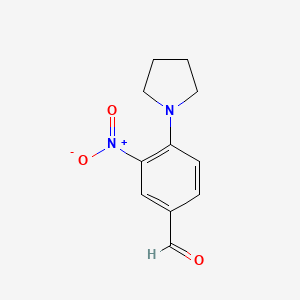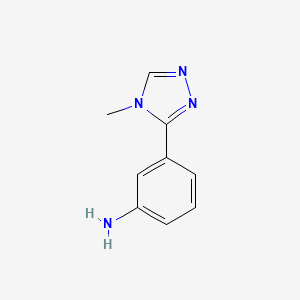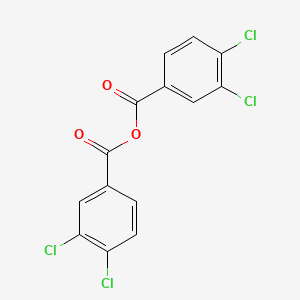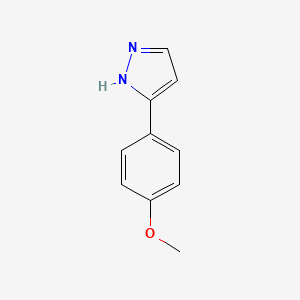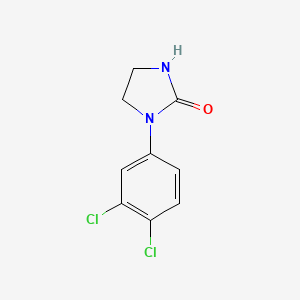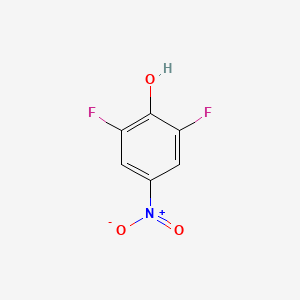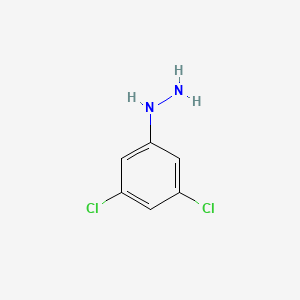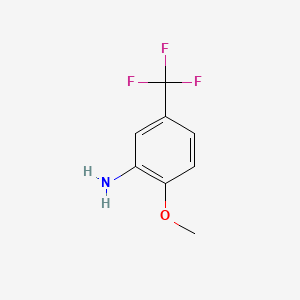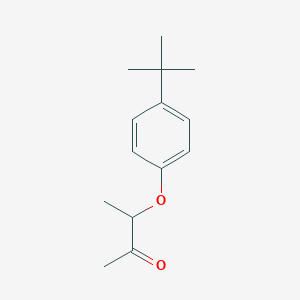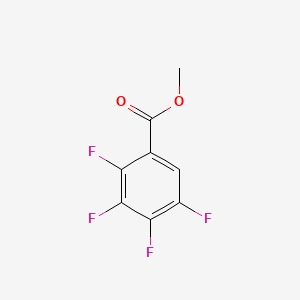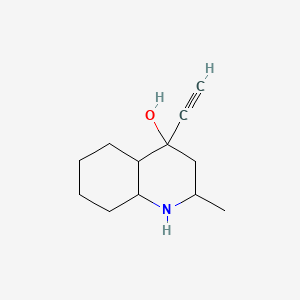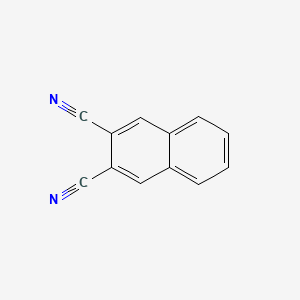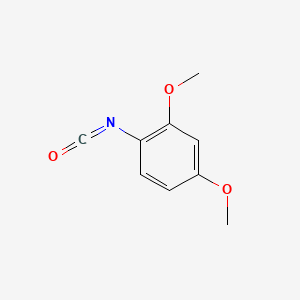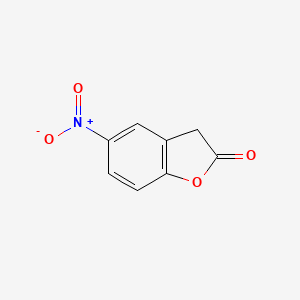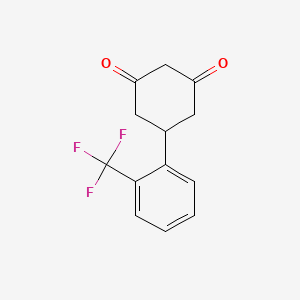
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a trifluoromethylated cyclohexane dione, which is a class of compounds known for their potential as building blocks in organic synthesis. These compounds are highly functionalized and can serve as intermediates for the synthesis of various organic and heterocyclic compounds containing a trifluoromethyl group .
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione has been achieved through a simple process starting from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate. This demonstrates the accessibility of such trifluoromethyl building blocks for further chemical synthesis . Another related compound, 5-(trifluoromethyl)cyclohexane-1,2,3-trione, was synthesized in one step by reacting 5-(trifluoromethyl)cyclohexane-1,3-dione with cerium(IV)ammonium nitrate (CAN) in methanol .
Molecular Structure Analysis
The molecular structure of related trifluoromethyl compounds has been studied using NMR and DFT calculations. For instance, the structures of 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC) and its metabolites were thoroughly investigated, revealing insights into their constitution, tautomerism, and stereochemistry . Additionally, the stability of tautomers of similar compounds has been evaluated using Gibbs free energies based on DFT calculations .
Chemical Reactions Analysis
Trifluoromethylated cyclohexane diones are reactive intermediates that can undergo various chemical reactions. For example, triketones of the 2-(3-oxopropyl)cyclohexane-1,3-dione series can react with boron trifluoride etherate to yield novel heterocyclic compounds . Moreover, cyclohexane-1,3-dione derivatives have been shown to behave abnormally in Michael additions to nitro-olefins, leading to the formation of unique butenolide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione and related compounds are influenced by the trifluoromethyl group, which is known for its electron-withdrawing character. This group can affect the reactivity and stability of the compounds, as well as their potential for further functionalization. The presence of the trifluoromethyl group also contributes to the unique properties of these compounds, such as their susceptibility to solvolysis under basic conditions .
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Synthesis of Trifluoromethyl Building Blocks : This compound has been used in the synthesis of highly functionalized reactive intermediates, particularly for the creation of organic and heterocyclic compounds containing a trifluoromethyl group. This showcases its utility in the development of various chemical structures (Fadeyi & Okoro, 2008).
Role in Stabilizing Double Base Propellant : 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a related compound, has been utilized as a stabilizer in double-base propellant, proving its effectiveness in stability tests (Soliman & El-damaty, 1984).
Synthesis of Oxygen-Rich Intermediates : It is also used in the synthesis of oxygen-rich reactive intermediates, again for the synthesis of organic and heterocyclic compounds containing fluorine (Obi & Okoro, 2016).
Heterocyclic Compound Synthesis
Formation of Isoxazoles and Benzisoxazolones : The reaction of sym-2-dimethylaminomethylene-1,3-diones with hydroxylamine hydrochloride yields a series of isoxazoles and benzisoxazolones, highlighting its role in the formation of these compounds (Menozzi, Schenone, & Mosti, 1983).
Synthesis of Six-Membered Oxygen Heterocycles : It serves as a scaffold for the synthesis of six-membered oxygen heterocycles, which are important intermediates in creating various natural products and bioactive molecules. These molecules demonstrate a wide range of biological activities such as anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
Structural and Chemical Studies
Structural Investigation : Detailed structural investigations of related compounds, such as 2,5-bis(trifluoroacetyl)cyclohexane-1,4-dione, have been conducted, revealing important insights into their molecular configurations and hydrogen bonding features (Sevenard et al., 2011).
NMR and DFT Calculation Study : NMR and DFT calculations have been used to study the structures of derivatives of this compound, providing a deeper understanding of their chemical properties and behaviors (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).
Propiedades
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXUINZCBBZSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345916 |
Source


|
| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | |
CAS RN |
55579-73-2 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

